Dimethyldioxirane
Overview
Description
Dimethyldioxirane is an organic compound with the molecular formula (CH₃)₂CO₂. It is a dioxirane derived from acetone and is known for its powerful oxidizing properties. This compound is typically used in organic synthesis due to its ability to selectively oxidize various functional groups .
Preparation Methods
Dimethyldioxirane is not commercially available due to its instability. It is usually prepared as a dilute solution (approximately 0.1 M) by treating acetone with potassium peroxymonosulfate, commonly known as Oxone. The preparation involves mixing acetone with water and sodium bicarbonate, followed by the addition of Oxone. The reaction mixture is then distilled to obtain a pale yellow solution of this compound .
Synthetic Route:
- Mix acetone, water, and sodium bicarbonate in a flask.
- Chill the mixture in an ice bath.
- Add Oxone in portions while stirring.
- Distill the reaction mixture to obtain this compound solution.
Industrial Production Methods: Currently, there are no industrial production methods for this compound due to its instability and the inefficiency of its preparation process .
Chemical Reactions Analysis
Dimethyldioxirane is primarily used as an oxidizing agent. It undergoes various types of reactions, including:
Oxidation:
Alkenes to Epoxides: this compound is commonly used to oxidize alkenes to epoxides. .
Amines to Nitro Compounds: It can oxidize primary amines to nitro compounds.
Sulfides to Sulfoxides: this compound oxidizes sulfides to sulfoxides.
Common Reagents and Conditions:
Reagents: Acetone, potassium peroxymonosulfate (Oxone), sodium bicarbonate.
Conditions: Reactions are typically carried out in cold solutions (−10 to −20°C) to maintain stability.
Major Products:
- Epoxides from alkenes.
- Nitro compounds from primary amines.
- Sulfoxides from sulfides .
Scientific Research Applications
Dimethyldioxirane has a wide range of applications in scientific research:
Chemistry:
Epoxidation of Alkenes: Used extensively in the synthesis of epoxides, which are important intermediates in organic synthesis.
Oxidation of Functional Groups: Employed in the oxidation of various functional groups, including amines and sulfides.
Biology and Medicine:
Post-Polymerization Modification: Used for the selective oxidation of thioalkyl substituents in conjugated polymers, which can alter the properties of the polymers for use in organic electronics.
Industry:
Mechanism of Action
Dimethyldioxirane exerts its effects through the transfer of an oxygen atom to the substrate. The mechanism involves the formation of a three-membered ring intermediate, which then transfers the oxygen atom to the target molecule. This process is highly selective and efficient, making this compound a valuable oxidizing agent .
Comparison with Similar Compounds
Dimethyldioxirane is unique among dioxiranes due to its high selectivity and mild reaction conditions. Similar compounds include:
Trifluoromethyl-methyldioxirane: Known for its chemoselective oxidations of C-H and Si-H bonds.
Difluorodioxirane: Another dioxirane with similar oxidizing properties.
Uniqueness:
Properties
IUPAC Name |
3,3-dimethyldioxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-3(2)4-5-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHWGQQFANVOHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OO1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90224990 | |
Record name | Dimethyldioxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74087-85-7 | |
Record name | Dimethyldioxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74087-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethyldioxirane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074087857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethyldioxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90224990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHYLDIOXIRANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5RAT196DJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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